molecular formula C14H17NO4 B6283098 (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid CAS No. 2349987-36-4

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid

Cat. No.: B6283098
CAS No.: 2349987-36-4
M. Wt: 263.3
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Description

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its structure consists of a cyclobutyl ring attached to an acetic acid moiety, with a benzyloxycarbonyl-protected amino group. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or addition reactions, followed by protection with a benzyloxycarbonyl group.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

The uniqueness of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2349987-36-4

Molecular Formula

C14H17NO4

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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